molecular formula C16H33N3.C2H4O2<br>C18H37N3O2 B12667215 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate CAS No. 94023-49-1

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate

Cat. No.: B12667215
CAS No.: 94023-49-1
M. Wt: 327.5 g/mol
InChI Key: GBLMKSIIPMFNJS-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate is a chemical compound with the molecular formula C16H33N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate typically involves the reaction of lauric acid with ethylenediamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a catalyst such as erbium triflate and an oxidant like tert-butylhydroperoxide (TBHP) to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the nitrogen atoms .

Scientific Research Applications

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its specific structural features, including the ethylamine and acetate groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

94023-49-1

Molecular Formula

C16H33N3.C2H4O2
C18H37N3O2

Molecular Weight

327.5 g/mol

IUPAC Name

acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C16H33N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-18-13-15-19(16)14-12-17;1-2(3)4/h2-15,17H2,1H3;1H3,(H,3,4)

InChI Key

GBLMKSIIPMFNJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCN.CC(=O)O

Origin of Product

United States

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